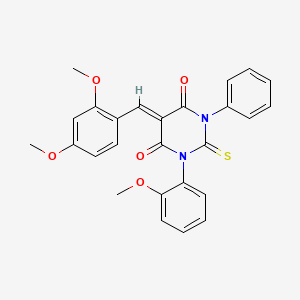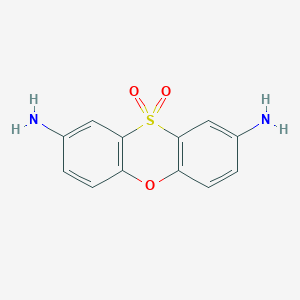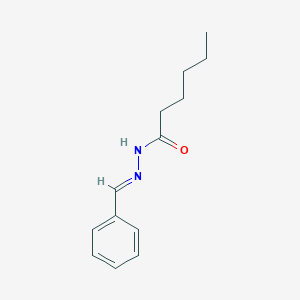![molecular formula C14H15N3O3 B3839258 5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3839258.png)
5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a pyrimidinetrione derivative that has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione acts by inhibiting the activity of tyrosine hydroxylase, which is involved in the synthesis of dopamine. This inhibition leads to a decrease in dopamine levels, which can result in the death of dopaminergic neurons. This compound is also known to induce oxidative stress, which can lead to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound induces oxidative stress, which can lead to mitochondrial dysfunction and cell death. This compound also decreases dopamine levels, which can result in the death of dopaminergic neurons. This compound has been shown to induce apoptosis in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a potent inhibitor of tyrosine hydroxylase, which makes it a useful tool for studying Parkinson's disease. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations. It is highly toxic and can cause irreversible damage to dopaminergic neurons. It is also difficult to administer in vivo, as it must be metabolized to its active form by monoamine oxidase B.
Zukünftige Richtungen
There are several future directions for 5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione research. One area of interest is the role of mitochondria in neurodegenerative diseases. This compound has been shown to induce mitochondrial dysfunction, and further research in this area could lead to the development of new therapies for neurodegenerative diseases. Another area of interest is the development of new inhibitors of tyrosine hydroxylase. This compound is a potent inhibitor of this enzyme, but it is highly toxic. Developing new inhibitors that are less toxic could lead to the development of new therapies for Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been used extensively in scientific research as a tool to study various biological processes. This compound has been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. This inhibition leads to a decrease in dopamine levels, which can be used to model Parkinson's disease in animals. This compound has also been used to study the role of mitochondria in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-7-4-8(2)11(9(3)5-7)15-6-10-12(18)16-14(20)17-13(10)19/h4-6H,1-3H3,(H3,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZKTFTWSUONQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(NC(=O)NC2=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-2-phenyl-4-{[(2,4,6-tribromophenyl)amino]methylene}-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3839177.png)


![N'-[4-(dipropylamino)benzylidene]benzohydrazide](/img/structure/B3839197.png)


![3-(4-ethoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839209.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3839222.png)


![2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B3839255.png)


![2-[4-(benzyloxy)phenyl]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B3839280.png)